molecular formula C43H59NO11 B1194375 N-Palmitoyldaunomycin CAS No. 70655-78-6

N-Palmitoyldaunomycin

Cat. No.: B1194375
CAS No.: 70655-78-6
M. Wt: 765.9 g/mol
InChI Key: FGRUTHGARXTTNU-UHFFFAOYSA-N
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Description

N-Palmitoyldaunomycin is a semi-synthetic anthracycline derivative designed to enhance the therapeutic profile of its parent compound, daunorubicin. By conjugating a palmitoyl group to the daunosamine moiety of daunorubicin, this modification aims to improve lipophilicity, thereby altering pharmacokinetic properties such as tissue distribution and half-life . This compound seeks to mitigate these adverse effects while retaining antitumor efficacy, positioning it as a candidate for leukemia and lymphoma therapies .

Properties

CAS No.

70655-78-6

Molecular Formula

C43H59NO11

Molecular Weight

765.9 g/mol

IUPAC Name

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]hexadecanamide

InChI

InChI=1S/C43H59NO11/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32(46)44-29-22-33(54-25(2)38(29)47)55-31-24-43(52,26(3)45)23-28-35(31)42(51)37-36(40(28)49)39(48)27-19-18-20-30(53-4)34(27)41(37)50/h18-20,25,29,31,33,38,47,49,51-52H,5-17,21-24H2,1-4H3,(H,44,46)

InChI Key

FGRUTHGARXTTNU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Other CAS No.

70655-78-6

Synonyms

N-palmitoyldaunorubicin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Profiles

Parameter This compound Daunorubicin Doxorubicin
Molecular Weight (g/mol) 800 (estimated) 527.52 543.52
LogP 3.5 (predicted) 1.64 1.27
Half-life (hours) 24 (preclinical) 18–30 20–48
Primary Metabolism Hepatic (CYP3A4) Hepatic Hepatic
Excretion Route Biliary Biliary Biliary

Its lipophilicity may enhance tumor tissue penetration, though this requires clinical validation .

Pharmacodynamic and Toxicity Profile

Table 2: Mechanism of Action and Adverse Effects

Parameter This compound Daunorubicin Doxorubicin
Mechanism DNA intercalation, Topo II inhibition Same Same + ROS generation
Cardiotoxicity Incidence Low (preclinical) High High
Myelosuppression Severity Moderate Severe Severe
Key Indications Leukemia, Lymphoma Acute leukemias Solid tumors, lymphomas

This compound’s reduced cardiotoxicity in preclinical models is attributed to minimized accumulation in cardiac tissue due to altered distribution . In contrast, doxorubicin’s reactive oxygen species (ROS) generation exacerbates cardiotoxicity, limiting its cumulative dose.

Regulatory and Quality Considerations

Regulatory guidelines emphasize rigorous comparisons with established compounds to ensure safety and efficacy. For instance, generic drug development requires multi-batch quality studies against reference products, including dissolution profiles and impurity analyses .

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